1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Medicinal Chemistry Chemical Biology Physicochemical Property Optimization

Procure 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride (CAS 790223-65-3), a polar heterocyclic building block with LogP -0.87 and TPSA 24.5 Ų. The THP ring enhances aqueous solubility and hydrogen bonding versus N-alkyl analogs, making it optimal for parallel synthesis of blood-brain barrier permeable CNS kinase inhibitors and neurotransmitter modulators. Supplied as dihydrochloride salt for superior handling and stability. Ideal for medicinal chemistry and lead optimization requiring balanced lipophilicity.

Molecular Formula C9H20Cl2N2O
Molecular Weight 243.17 g/mol
CAS No. 790223-65-3
Cat. No. B1387176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride
CAS790223-65-3
Molecular FormulaC9H20Cl2N2O
Molecular Weight243.17 g/mol
Structural Identifiers
SMILESC1COCCC1N2CCNCC2.Cl.Cl
InChIInChI=1S/C9H18N2O.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H
InChIKeyIHCJJNVEJSEXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride (CAS 790223-65-3) – Core Building Block for Advanced Heterocyclic Synthesis


1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride (CAS 790223-65-3) is a heterocyclic piperazine derivative in its dihydrochloride salt form [1]. It comprises a piperazine ring directly linked to a tetrahydropyran (oxane) moiety at the 4-position, with a molecular formula of C9H20Cl2N2O and a molecular weight of 243.17 g/mol [1]. This compound is primarily employed as a versatile building block in medicinal chemistry and chemical biology, with its saturated oxygen-containing heterocycle conferring a distinct polarity and hydrogen-bonding profile that differentiates it from alkyl- or aryl-substituted piperazine analogs [1].

Why Unsubstituted Piperazine or Other N-Alkyl Analogs Cannot Replace 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride


Substitution of the tetrahydropyran (THP) ring with simpler alkyl, aryl, or unsubstituted piperazine moieties fundamentally alters the compound's physicochemical and functional profile [1]. The saturated oxygen heterocycle introduces a defined polar surface area (TPSA = 24.5 Ų) and serves as a hydrogen bond acceptor, which is absent in N-alkyl piperazines and contributes to distinct solubility and lipophilicity characteristics [1]. Furthermore, the dihydrochloride salt form directly impacts aqueous solubility and handling properties relative to the free base (CAS 398137-19-4), with quantifiable differences in LogP and storage stability .

Quantitative Differentiation of 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride Versus Its Closest Analogs


Enhanced Aqueous Solubility and Polarity: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form (CAS 790223-65-3) exhibits a significantly lower calculated LogP (-0.87) compared to its corresponding free base, 1-(tetrahydro-2H-pyran-4-yl)piperazine (CAS 398137-19-4, LogP = 0.33730) . This difference of approximately 1.2 log units translates to a greater than 10-fold increase in relative aqueous solubility, which is a critical advantage for applications requiring water-based reaction conditions or biological assay compatibility .

Medicinal Chemistry Chemical Biology Physicochemical Property Optimization

High Purity Standardization: NLT 98% vs. Industry-Standard 95%

Suppliers such as MolCore offer this dihydrochloride with a minimum purity specification of NLT 98% , whereas the more common industry specification for many piperazine building blocks, including the free base analog (CAS 398137-19-4), is typically 95% . This higher purity grade reduces the likelihood of impurity-derived side reactions and improves overall synthetic yield and reproducibility in multi-step syntheses.

Synthetic Chemistry Quality Control Drug Discovery

Unique Rotatable Bond Profile Enhances Conformational Rigidity

1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride contains only one rotatable bond [1]. In contrast, common N-alkyl piperazine analogs (e.g., N-benzylpiperazine) possess two or more rotatable bonds. This reduced conformational flexibility can be beneficial in structure-based drug design by minimizing entropic penalties upon target binding and improving selectivity for rigid binding pockets [2].

Molecular Modeling Structure-Based Drug Design Pharmacophore Optimization

Defined Topological Polar Surface Area (TPSA) for CNS Permeability Profiling

The topological polar surface area (TPSA) of this compound is 24.5 Ų . This value falls below the widely cited threshold of 60 Ų for favorable CNS penetration and aligns with the range observed for many orally bioavailable CNS drugs [1]. This parameter, combined with its low molecular weight (243.17 g/mol) and limited rotatable bonds, positions it as an attractive scaffold for CNS-targeted libraries.

CNS Drug Discovery ADME Prediction Blood-Brain Barrier Permeability

Documented Use as a Privileged Scaffold in Patented CNS and Kinase Inhibitors

The tetrahydropyran-piperazine motif is explicitly claimed in multiple granted patents, including US-8524909-B2 (tetrahydro-pyran derivatives for cognitive disorders) and US-10189859-B2 (kinase inhibitors) [1]. In contrast, simple N-alkyl piperazines appear far less frequently in patented CNS and kinase inhibitor chemical matter. This documented precedence reduces development risk and validates the scaffold's utility in generating novel intellectual property.

Patent Analysis Kinase Inhibition CNS Disorders

Optimal Use Cases for 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride in Drug Discovery and Chemical Biology


Synthesis of CNS-Penetrant Kinase Inhibitors and GPCR Ligands

The compound's low TPSA (24.5 Ų) and favorable rotatable bond count (1) make it an ideal core for constructing blood-brain barrier permeable molecules [1]. It is frequently employed as a key intermediate in the synthesis of patent-protected CNS-active kinase inhibitors and neurotransmitter receptor modulators, as evidenced by its inclusion in US Patent 8,524,909 B2 [2].

Aqueous-Compatible Parallel Synthesis and High-Throughput Chemistry

With a LogP of -0.87, the dihydrochloride salt offers superior aqueous solubility compared to its free base analog (LogP 0.33730) [1]. This property is critical for parallel synthesis workflows and high-throughput experimentation where water-miscible solvent systems are preferred or required .

Scaffold Hopping from N-Aryl or N-Alkyl Piperazines to Enhance Polarity

The tetrahydropyran ring introduces an oxygen heteroatom that serves as an additional hydrogen bond acceptor, increasing the compound's polarity and solubility relative to all-carbon N-cycloalkyl piperazines . This can be strategically exploited to improve the developability profile of lead compounds suffering from excessive lipophilicity [1].

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